molecular formula C26H32N2O4S2 B11647000 pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

Cat. No.: B11647000
M. Wt: 500.7 g/mol
InChI Key: ZRZUDWSAAMRWPU-UHFFFAOYSA-N
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Description

Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with multiple functional groups, including a benzyl group, an ethyl group, a methyl group, and a sulfanyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can be achieved through esterification reactions. The process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the carboxylic acid component would be derived from the complex tricyclic structure, while the alcohol component would be pentanol. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification processes. The reaction conditions would be optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its potential biological activity due to its complex structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the complex tricyclic structure.

    Methyl benzoate: Contains a benzyl group but is structurally less complex.

    Isopropyl butyrate: Another ester with different alkyl groups.

Uniqueness

Pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is unique due to its intricate structure, which combines multiple functional groups and a tricyclic framework.

Properties

Molecular Formula

C26H32N2O4S2

Molecular Weight

500.7 g/mol

IUPAC Name

pentyl 2-[(4-benzyl-12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C26H32N2O4S2/c1-4-6-10-13-31-21(29)17-33-25-27-23-22(19-14-26(3,5-2)32-16-20(19)34-23)24(30)28(25)15-18-11-8-7-9-12-18/h7-9,11-12H,4-6,10,13-17H2,1-3H3

InChI Key

ZRZUDWSAAMRWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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